N-((Benzyl(methyl)(phenyl)silyl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((Benzyl(methyl)(phenyl)silyl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of silyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyl(methyl)(phenyl)silyl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the silyl and sulfonamide precursors. One common method involves the reaction of benzyl chloride with methylphenylsilane in the presence of a base to form the benzyl(methyl)(phenyl)silyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-((Benzyl(methyl)(phenyl)silyl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-((Benzyl(methyl)(phenyl)silyl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development,
Properties
Molecular Formula |
C22H25NO2SSi |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[(benzyl-methyl-phenylsilyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H25NO2SSi/c1-19-13-15-21(16-14-19)26(24,25)23-18-27(2,22-11-7-4-8-12-22)17-20-9-5-3-6-10-20/h3-16,23H,17-18H2,1-2H3 |
InChI Key |
KKONKKAPJOOMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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